rel-(3S,4R)-3,4-Dimethylhex-5-enoic acid
Description
The field of organic chemistry is continually advancing, with a significant focus on the precise synthesis of complex molecules. Among these, "rel-(3S,4R)-3,4-Dimethylhex-5-enoic acid" represents a fascinating case study in the design and potential application of stereodefined carboxylic acids. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural components suggest considerable relevance in modern synthetic strategies.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(3S,4R)-3,4-dimethylhex-5-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-4-6(2)7(3)5-8(9)10/h4,6-7H,1,5H2,2-3H3,(H,9,10)/t6-,7+/m1/s1 |
InChI Key |
HSWOCYGJDGZZIZ-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)O)[C@H](C)C=C |
Canonical SMILES |
CC(CC(=O)O)C(C)C=C |
Origin of Product |
United States |
Nomenclature and Stereochemical Assignment of Rel 3s,4r 3,4 Dimethylhex 5 Enoic Acid
IUPAC Nomenclatural Principles for Complex Organic Molecules
The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic set of rules for naming organic compounds, ensuring that each distinct molecule has a unique and descriptive name. The naming of rel-(3S,4R)-3,4-Dimethylhex-5-enoic acid follows these rigorous principles, which can be broken down to understand the structure of the molecule.
The foundation of the name is the principal functional group, which in this case is a carboxylic acid, denoted by the suffix "-oic acid". The parent hydrocarbon chain is identified as the longest continuous chain of carbon atoms that includes the principal functional group. For this molecule, the longest chain containing the carboxylic acid group has six carbon atoms, leading to the root name "hexanoic acid".
However, the presence of a carbon-carbon double bond modifies the parent name. This double bond is located at the fifth carbon atom (when numbering from the carboxylic acid group, which is always carbon-1), and is indicated by changing the "-an-" in "hexanoic" to "-en-", resulting in "hex-5-enoic acid".
Finally, any substituents attached to the parent chain are identified and their positions are indicated by numerical locants. In this molecule, there are two methyl (-CH₃) groups, one at the third and one at the fourth carbon atom. These are collectively named as "3,4-dimethyl".
Combining these elements gives the systematic name: 3,4-Dimethylhex-5-enoic acid . The stereochemical descriptors "rel-(3S,4R)-" are then added as a prefix to specify the three-dimensional arrangement of the atoms, which will be discussed in the subsequent sections.
Detailed Analysis of (3S,4R) Relative Configuration and its Implications
The "(3S,4R)" designation in the name of the compound specifies the absolute configuration of the two chiral centers, which are the carbon atoms at positions 3 and 4. A chiral center is a carbon atom that is attached to four different groups, resulting in a non-superimposable mirror image.
The assignment of 'R' (from the Latin rectus, meaning right) or 'S' (from the Latin sinister, meaning left) to a chiral center is determined by the Cahn-Ingold-Prelog (CIP) priority rules. These rules assign a priority to each of the four groups attached to the chiral center based on atomic number. The molecule is then oriented so that the lowest priority group is pointing away from the viewer. If the sequence of the remaining three groups in descending order of priority is clockwise, the configuration is 'R'. If it is counter-clockwise, the configuration is 'S'.
For 3,4-Dimethylhex-5-enoic acid, the chiral centers are:
C3: Bonded to a hydrogen atom, a methyl group, the carboxylic acid-containing part of the chain, and the rest of the alkyl chain.
C4: Bonded to a hydrogen atom, a methyl group, the vinyl group (-CH=CH₂), and the rest of the alkyl chain.
The "(3S,4R)" notation indicates that the chiral center at the third carbon has an 'S' configuration, and the chiral center at the fourth carbon has an 'R' configuration. This specific arrangement of atoms in space defines a unique stereoisomer of 3,4-Dimethylhex-5-enoic acid.
Rationale for the "rel-" Designation in the Context of Enantiomeric Mixtures
The prefix "rel-" (for relative) is a critical stereochemical descriptor used in IUPAC nomenclature to indicate that the specified configuration, in this case (3S,4R), represents the relative arrangement of the chiral centers, but the compound is a racemic mixture. A racemic mixture contains equal amounts of two enantiomers.
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. The enantiomer of (3S,4R)-3,4-Dimethylhex-5-enoic acid is (3R,4S)-3,4-Dimethylhex-5-enoic acid. Therefore, the name "this compound" signifies a 1:1 mixture of (3S,4R)-3,4-Dimethylhex-5-enoic acid and its enantiomer, (3R,4S)-3,4-Dimethylhex-5-enoic acid.
Isomeric Considerations: Diastereomers and Enantiomers of Dimethylhex-5-enoic Acid
The presence of two chiral centers in 3,4-Dimethylhex-5-enoic acid gives rise to a total of 2ⁿ = 2² = 4 possible stereoisomers. These stereoisomers can be categorized into pairs of enantiomers and diastereomers.
Enantiomers: As previously mentioned, these are non-superimposable mirror images. The two pairs of enantiomers for 3,4-Dimethylhex-5-enoic acid are:
(3S,4R)-3,4-Dimethylhex-5-enoic acid and (3R,4S)-3,4-Dimethylhex-5-enoic acid.
(3S,4S)-3,4-Dimethylhex-5-enoic acid and (3R,4R)-3,4-Dimethylhex-5-enoic acid.
Diastereomers: These are stereoisomers that are not mirror images of each other. Any stereoisomer of 3,4-Dimethylhex-5-enoic acid is a diastereomer of any other stereoisomer that is not its enantiomer. For example, (3S,4R)-3,4-Dimethylhex-5-enoic acid is a diastereomer of both (3S,4S)-3,4-Dimethylhex-5-enoic acid and (3R,4R)-3,4-Dimethylhex-5-enoic acid.
The different spatial arrangements of the methyl groups and other substituents in these isomers lead to distinct physical properties, such as melting points, boiling points, and solubility. Their interactions with other chiral molecules, including biological receptors, can also differ significantly.
Synthetic Methodologies for Rel 3s,4r 3,4 Dimethylhex 5 Enoic Acid
Retrosynthetic Analysis of rel-(3S,4R)-3,4-Dimethylhex-5-enoic acid
A retrosynthetic analysis of this compound reveals several potential disconnection points. The carboxylic acid functionality is a primary site for disconnection, often leading back to an ester or another carboxylic acid derivative that is more amenable to purification or further transformation. A functional group interconversion (FGI) of the carboxylic acid to an ester or an amide allows for the application of a broader range of synthetic reactions.
The core of the molecule features two contiguous stereocenters at C3 and C4. A key disconnection strategy would be to break the C3-C4 bond, which could correspond to an aldol (B89426) or a related carbonyl addition reaction in the forward synthesis. However, controlling both the regio- and stereoselectivity of such a reaction can be challenging.
A more robust approach involves the disconnection of the C2-C3 bond. This leads to a chiral propionate (B1217596) equivalent and a suitable three-carbon electrophile. This strategy is particularly powerful when employing chiral auxiliaries, which can be attached to the propionate moiety to control the stereoselective formation of the C3 and C4 centers through a diastereoselective enolate alkylation.
Alternatively, a nih.govnih.gov-sigmatropic rearrangement, such as a Claisen rearrangement, presents a powerful method for the stereoselective synthesis of γ,δ-unsaturated carboxylic acids. acs.org This approach would involve the rearrangement of a suitably substituted allyl vinyl ether precursor to directly install the C3 and C4 stereocenters with the desired anti relationship.
Asymmetric Synthesis Approaches
The direct synthesis of the desired enantiomer of 3,4-Dimethylhex-5-enoic acid can be achieved through several asymmetric strategies, which aim to control the formation of the chiral centers.
Chiral Auxiliary Strategies
Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective transformation, after which they are cleaved and can often be recovered. nih.gov This is a reliable and well-established method for the synthesis of enantiomerically pure compounds. researchgate.net
Evans Oxazolidinone Auxiliaries:
The use of Evans oxazolidinone auxiliaries is a powerful strategy for the asymmetric alkylation of carboxylic acid derivatives. nih.gov In this approach, the corresponding N-acyl oxazolidinone is prepared and then deprotonated to form a stereodefined Z-enolate. The chiral auxiliary shields one face of the enolate, leading to a highly diastereoselective alkylation upon reaction with an electrophile. princeton.edu
For the synthesis of this compound, an N-propionyl oxazolidinone could be sequentially alkylated. The first alkylation with a methylating agent would set the C3 stereocenter. Subsequent removal of the auxiliary and re-attachment to a different acid, followed by alkylation, or a more convergent approach involving alkylation with a larger fragment, could be envisioned. A more direct route would involve the alkylation of an N-crotonyl oxazolidinone enolate with a methylating agent.
| Auxiliary | Reaction Type | Key Features | Typical Diastereoselectivity |
| Evans Oxazolidinones | Asymmetric Alkylation, Aldol Reactions | Formation of Z-enolates, chelation control | >95:5 dr |
| Pseudoephedrine Amides | Asymmetric Alkylation | High crystallinity of products, reliable stereocontrol | >90:10 dr |
Pseudoephedrine Amides:
Pseudoephedrine is another effective chiral auxiliary for asymmetric alkylations. google.com Amides derived from pseudoephedrine are often highly crystalline, which facilitates purification by recrystallization. The enolates of pseudoephedrine amides undergo highly diastereoselective alkylations with a variety of alkyl halides. nih.govnih.gov The resulting alkylated amides can then be hydrolyzed under acidic or basic conditions to afford the enantiomerically enriched carboxylic acid. beilstein-journals.org The synthesis of the target molecule could be approached by the diastereoselective alkylation of a pseudoephedrine amide enolate. wikipedia.org
Asymmetric Catalysis in Stereoselective Bond Formation
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical.
Asymmetric Conjugate Addition:
The vicinal dimethyl stereocenters could be installed via a copper-catalyzed asymmetric conjugate addition of an organometallic reagent to an α,β-unsaturated ester. For instance, the conjugate addition of a methyl organocuprate to a (E)-3-methyl-hex-4-enoate derivative, catalyzed by a chiral phosphoramidite (B1245037) ligand, could potentially set the C4 stereocenter with high enantioselectivity.
Asymmetric Hydrogenation:
Another catalytic approach is the asymmetric hydrogenation of a tetrasubstituted olefin precursor. A substrate such as (E)-3,4-dimethylhexa-2,5-dienoic acid could be selectively hydrogenated at the C2-C3 double bond using a chiral rhodium or ruthenium catalyst, followed by hydrogenation of the C5-C6 double bond. The development of catalysts for the enantioselective hydrogenation of tetrasubstituted olefins is an active area of research.
Biocatalytic Pathways for Enantioselective Synthesis
Enzymes are highly efficient and selective catalysts that can be used for the synthesis of chiral molecules under mild reaction conditions.
Enzymatic Desymmetrization:
A prochiral precursor, such as 3-methyl-3-(carboxymethyl)hex-5-enoic acid, could be selectively transformed by an enzyme in a desymmetrization reaction. For example, a lipase (B570770) could selectively esterify one of the two enantiotopic carboxylic acid groups, leading to a chiral monoester that can be further converted to the target molecule.
Enzymatic Reduction:
The asymmetric reduction of a keto-ester precursor, such as ethyl 3-methyl-4-oxohex-5-enoate, using a ketoreductase (KRED) could establish the hydroxyl group at C4 with high enantioselectivity. This hydroxyl group could then be deoxygenated to afford the desired product.
Chemoenzymatic Synthesis of this compound Precursors
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic transformations to create efficient and selective synthetic routes.
A potential chemoenzymatic route to a precursor of the target molecule could involve the enzymatic reduction of a carboxylic acid to an aldehyde. For example, a carboxylic acid reductase (CAR) enzyme could reduce a suitable dicarboxylic acid precursor to the corresponding aldehyde with high selectivity. nih.govbeilstein-journals.org This aldehyde could then be used in a subsequent chemical step, such as a Wittig reaction, to introduce the C5-C6 double bond. beilstein-journals.org This approach avoids the use of harsh reducing agents and can be performed under mild conditions.
Resolution Techniques for Racemic Mixtures of this compound
If an asymmetric synthesis is not employed, a racemic mixture of this compound would be obtained. This mixture can be separated into its constituent enantiomers through resolution techniques.
Diastereomeric Salt Formation:
A classical method for the resolution of racemic carboxylic acids is the formation of diastereomeric salts with a chiral amine. libretexts.org The racemic acid is treated with a single enantiomer of a chiral base, such as brucine, strychnine, or (R)-1-phenylethylamine, to form a mixture of two diastereomeric salts. libretexts.org These salts have different physical properties, such as solubility, and can be separated by fractional crystallization. nih.govwikipedia.org After separation, the pure enantiomer of the carboxylic acid is recovered by treatment with a strong acid.
Enzymatic Kinetic Resolution:
Kinetic resolution is another powerful technique for separating enantiomers. In this method, an enzyme, typically a lipase, selectively catalyzes a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. nih.gov For a racemic carboxylic acid, a lipase can be used to selectively esterify one enantiomer in the presence of an alcohol. nih.gov The resulting ester and the unreacted carboxylic acid can then be separated. The choice of lipase and reaction conditions is crucial for achieving high enantioselectivity.
| Resolution Method | Principle | Key Reagents/Catalysts |
| Diastereomeric Salt Formation | Formation of separable diastereomeric salts | Chiral amines (e.g., brucine, (R)-1-phenylethylamine) |
| Enzymatic Kinetic Resolution | Enantioselective enzymatic transformation | Lipases (e.g., from Candida antarctica, Pseudomonas cepacia) |
Classical Resolution via Diastereomeric Salt Formation
Classical resolution through the formation of diastereomeric salts is a well-established and widely practiced method for separating enantiomers of a racemic carboxylic acid. epo.orgnih.gov This technique relies on the reaction of the racemic acid with a single enantiomer of a chiral base, known as a resolving agent. This reaction produces a mixture of diastereomeric salts, which, unlike enantiomers, possess different physical properties such as solubility, melting point, and boiling point. epo.org These differences allow for their separation by fractional crystallization. nih.gov
The process begins with the selection of an appropriate chiral resolving agent. Commonly used resolving agents for racemic acids are naturally occurring and readily available chiral bases like brucine, strychnine, and quinine (B1679958). epo.org Synthetic chiral amines, such as (R)-1-phenylethylamine, are also frequently employed. epo.org The choice of resolving agent and solvent is crucial and often determined empirically to achieve efficient separation. longdom.org
Once the diastereomeric salts are formed, they are separated by fractional crystallization. One diastereomer will typically be less soluble in the chosen solvent system and will crystallize out of the solution, while the other remains in the mother liquor. nih.gov The crystallized salt is then isolated, and the pure enantiomer of the carboxylic acid is regenerated by treatment with a strong acid to break the salt. epo.org Similarly, the more soluble diastereomer can be recovered from the mother liquor and treated to yield the other enantiomer of the acid. nih.gov The efficiency of this method is dependent on the degree of crystallization and the difference in solubility between the diastereomeric salts. Multiple recrystallizations may be necessary to achieve high enantiomeric purity. epo.org
For the synthesis of this compound, a racemic mixture of 3,4-dimethylhex-5-enoic acid would first be synthesized. This mixture would then be reacted with a chiral amine, for instance, (R)- or (S)-α-methylbenzylamine, to form the corresponding diastereomeric ammonium (B1175870) carboxylate salts. Through careful selection of a solvent system, one of the diastereomeric salts, either (3S,4R)-acid·(R)-base or (3R,4S)-acid·(R)-base, would preferentially crystallize. After separation and acidification, the desired enantiomerically enriched (3S,4R)-3,4-Dimethylhex-5-enoic acid could be obtained.
Kinetic Resolution Methods
Kinetic resolution is another powerful strategy for separating enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. In the case of a racemic carboxylic acid, an enzyme, most commonly a lipase, is often used as a chiral catalyst. organic-chemistry.orggoogle.com
In a typical enzymatic kinetic resolution of a racemic carboxylic acid, the acid is converted to an ester in a reaction catalyzed by a lipase. The enzyme will selectively catalyze the esterification of one enantiomer at a much faster rate than the other. For example, a lipase might preferentially catalyze the reaction of the (3S,4R)-enantiomer with an alcohol, leaving the (3R,4S)-enantiomer largely unreacted. The reaction is stopped at approximately 50% conversion, at which point the mixture contains the ester of one enantiomer and the unreacted carboxylic acid of the other. These two compounds, having different functional groups, can then be easily separated by standard chemical techniques like extraction or chromatography.
The success of a kinetic resolution is quantified by the enantiomeric ratio (E), which is a measure of the selectivity of the enzyme. organic-chemistry.org An E value of 15 or greater is generally considered practical for preparative separations. organic-chemistry.org The choice of enzyme, solvent, and reaction conditions can significantly impact the efficiency and selectivity of the resolution. Lipases such as Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, and lipases from Pseudomonas species are known to be effective for the resolution of a wide variety of chiral carboxylic acids and alcohols. organic-chemistry.orggoogle.com
For this compound, a racemic mixture could be subjected to lipase-catalyzed esterification. By selecting an appropriate lipase and alcohol, it would be possible to selectively esterify one enantiomer, allowing for the separation of the resulting ester from the unreacted enantiomeric acid. Subsequent hydrolysis of the ester would yield the enantiomerically pure (3S,4R)-3,4-Dimethylhex-5-enoic acid.
Chromatographic Enantioseparation Techniques
Chromatographic enantioseparation, particularly through High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP), is a highly effective method for both analytical and preparative-scale separation of enantiomers. organic-chemistry.orgnih.gov This technique relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times and, thus, their separation. nih.gov
For the separation of acidic compounds like this compound, anion-exchange type CSPs are particularly suitable. longdom.org These CSPs often incorporate a chiral selector, such as a quinine or quinidine (B1679956) derivative, which can form transient diastereomeric salt pairs with the acidic analyte. longdom.org The stability of these interactions differs for the two enantiomers, resulting in their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are also widely used and have demonstrated broad applicability in resolving a vast range of chiral compounds. ox.ac.uk
The mobile phase composition, including the type of organic modifier, additives, and temperature, plays a critical role in achieving optimal separation and can be fine-tuned to improve resolution. ox.ac.uk For preparative separations, the separated enantiomers are collected as they elute from the column.
An alternative chromatographic approach involves the derivatization of the racemic carboxylic acid with a chiral reagent to form a mixture of diastereomers. These diastereomers can then be separated on a standard, achiral stationary phase, as they have different physical properties. organic-chemistry.org After separation, the chiral auxiliary is cleaved to yield the pure enantiomers of the acid.
Comparative Analysis of Synthetic Route Efficiency and Stereoselectivity
The choice of a synthetic route for an enantiomerically pure compound like this compound is guided by several factors, including yield, stereoselectivity (both diastereoselectivity and enantioselectivity), cost, scalability, and the ease of purification. A comparative analysis of the methodologies discussed provides insight into their respective advantages and disadvantages.
Kinetic Resolution , particularly enzymatic resolution, offers high selectivity under mild reaction conditions. google.com Similar to classical resolution, the maximum yield for a single enantiomer is 50%. The efficiency is highly dependent on the enzyme's enantioselectivity (E-value). organic-chemistry.org A high E-value is necessary for a clean separation and high enantiomeric excess of both the product and the unreacted starting material. Enzymes are generally considered environmentally benign catalysts.
Chromatographic Enantioseparation on a chiral stationary phase is a powerful and often rapid method for achieving high enantiomeric purity. nih.gov It can be applied to a wide range of compounds and is particularly useful for analytical-scale separations to determine enantiomeric excess. For preparative-scale work, it can be costly due to the price of the chiral stationary phases and the large volumes of solvent required. However, for high-value compounds, this method is often preferred due to its high resolution and the ability to recover both enantiomers.
Below is a comparative table summarizing the key features of these synthetic routes.
| Method | Maximum Yield (per enantiomer) | Key Advantages | Key Disadvantages |
| Classical Resolution | 50% | Cost-effective for large scale, well-established. nih.gov | Labor-intensive, requires screening of resolving agents and solvents, yield losses during recrystallization. epo.org |
| Kinetic Resolution | 50% | High selectivity, mild and environmentally friendly conditions (enzymatic). organic-chemistry.orggoogle.com | Limited to 50% yield, requires screening of catalysts (enzymes), potential for enzyme inhibition. |
| Chromatographic Enantioseparation | Approaching 100% (for both enantiomers) | High purity achievable, applicable to a wide range of compounds, both analytical and preparative scale. organic-chemistry.orgnih.gov | High cost of chiral stationary phases and solvents, may not be suitable for very large-scale production. |
Ultimately, the most suitable method for the synthesis of this compound would depend on the specific requirements of the application, including the desired quantity and purity of the final product, as well as economic considerations.
Reaction Pathways and Derivatization of Rel 3s,4r 3,4 Dimethylhex 5 Enoic Acid
Electrophilic Additions to the Alkene Moiety
The terminal double bond in rel-(3S,4R)-3,4-Dimethylhex-5-enoic acid is susceptible to a range of electrophilic addition reactions. The stereochemical outcome of these reactions is of particular interest due to the presence of two adjacent chiral centers at the C3 and C4 positions, which can exert diastereoselective control over the formation of new stereocenters at C5 and C6.
Halogenation and Hydrohalogenation Reactions
The addition of halogens (such as Br₂ or Cl₂) across the double bond of an alkene typically proceeds through a halonium ion intermediate, leading to anti-addition of the two halogen atoms. In the case of this compound, this would result in the formation of a vicinal dihalide. The approach of the halogen to the double bond is expected to be influenced by the steric hindrance imposed by the methyl groups at C3 and C4, potentially leading to a preferred diastereomer.
Hydrohalogenation, the addition of a hydrogen halide (like HBr or HCl), follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. For the terminal alkene in the target molecule, this would place the halogen at the C5 position. The stereoselectivity of this addition can be influenced by the existing chiral centers.
| Reagent | Product Type | Key Features |
| X₂ (e.g., Br₂, Cl₂) | Vicinal Dihalide | Anti-addition stereochemistry. Diastereoselectivity influenced by C3/C4 stereocenters. |
| HX (e.g., HBr, HCl) | Halohydrin | Markovnikov regioselectivity (halogen at C5). Potential for diastereoselectivity. |
Hydroboration-Oxidation and Ozonolysis
Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol. chemistrysteps.commasterorganicchemistry.comchemrxiv.orguwo.cakhanacademy.org The hydroboration step involves the syn-addition of a borane (B79455) reagent (e.g., BH₃·THF or 9-BBN) across the alkene. chemistrysteps.comuwo.ca The use of a sterically bulky borane like 9-borabicyclo[3.3.1]nonane (9-BBN) can enhance the regioselectivity for the terminal position. chemistrysteps.com The existing stereocenters are expected to direct the approach of the borane, leading to a diastereoselective formation of the resulting alcohol.
Ozonolysis provides a method for the oxidative cleavage of the double bond. masterorganicchemistry.com Depending on the workup conditions, different products can be obtained. A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would yield an aldehyde, while an oxidative workup (e.g., with hydrogen peroxide) would produce a carboxylic acid. masterorganicchemistry.commasterorganicchemistry.com In the case of this compound, ozonolysis would lead to the formation of a chiral aldehyde or carboxylic acid, respectively, with the retention of the stereocenters at C3 and C4.
| Reaction | Reagents | Product Type | Key Features |
| Hydroboration-Oxidation | 1. BH₃·THF or 9-BBN2. H₂O₂, NaOH | Primary Alcohol | Anti-Markovnikov regioselectivity, syn-addition stereochemistry, diastereoselective. chemistrysteps.comuwo.ca |
| Ozonolysis (Reductive Workup) | 1. O₃2. (CH₃)₂S or Zn/H₂O | Aldehyde | Cleavage of the C=C bond, retention of C3/C4 stereochemistry. masterorganicchemistry.com |
| Ozonolysis (Oxidative Workup) | 1. O₃2. H₂O₂ | Carboxylic Acid | Cleavage of the C=C bond, retention of C3/C4 stereochemistry. masterorganicchemistry.commasterorganicchemistry.com |
Epoxidation and Dihydroxylation
Epoxidation of the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form a chiral epoxide. The facial selectivity of the epoxidation is likely to be directed by the existing stereocenters, leading to the preferential formation of one diastereomer.
Dihydroxylation, the formation of a vicinal diol, can be achieved with reagents like osmium tetroxide (OsO₄). This reaction typically proceeds with syn-stereochemistry. The Sharpless asymmetric dihydroxylation, which employs a chiral ligand in conjunction with a catalytic amount of osmium tetroxide, is a powerful method for achieving high enantioselectivity in the dihydroxylation of alkenes. researchgate.netwikipedia.orgnih.govic.ac.uk For a chiral substrate like this compound, the inherent diastereoselectivity of the substrate will interact with the enantioselectivity of the Sharpless catalyst system.
| Reaction | Reagent(s) | Product Type | Key Features |
| Epoxidation | m-CPBA | Epoxide | Diastereoselective formation of a chiral epoxide. |
| Dihydroxylation | OsO₄, NMO | Vicinal Diol | Syn-addition stereochemistry, potential for diastereoselectivity. |
| Sharpless Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β | Vicinal Diol | High enantioselectivity and diastereoselectivity. researchgate.netwikipedia.orgnih.govic.ac.uk |
Functional Group Transformations of the Carboxylic Acid
The carboxylic acid group of this compound can undergo a variety of transformations to produce other important functional groups. The steric hindrance provided by the adjacent methyl groups at C3 and C4 may influence the reactivity of the carboxyl group in some of these transformations.
Esterification and Amidation Reactions
Esterification can be achieved through various methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. youtube.com For sterically hindered carboxylic acids, alternative methods such as using dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be more effective. organic-chemistry.org
Amidation, the formation of an amide, is typically carried out using peptide coupling reagents to activate the carboxylic acid. researchgate.netluxembourg-bio.com Common coupling reagents include carbodiimides like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. luxembourg-bio.comnih.gov These methods are generally robust and should be applicable to the synthesis of amides from this compound.
| Reaction | Reagent(s) | Product Type |
| Fischer Esterification | Alcohol, H⁺ catalyst | Ester |
| DCC/DMAP Esterification | Alcohol, DCC, DMAP | Ester |
| Amidation | Amine, DCC/HOBt or EDC/HOBt | Amide |
Reduction to Alcohols and Aldehydes
The reduction of the carboxylic acid group can lead to either a primary alcohol or an aldehyde, depending on the reducing agent used. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid all the way to the corresponding primary alcohol. youtube.com It is important to note that LiAlH₄ can also reduce the alkene, although this is generally slower than the reduction of the carboxylic acid.
The selective reduction of a carboxylic acid to an aldehyde is a more challenging transformation. One common strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, followed by reduction with a milder, sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride or diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.org More direct methods for the reduction of carboxylic acids to aldehydes have also been developed, some of which show good chemoselectivity for unsaturated systems. mit.eduorganic-chemistry.orgorganic-chemistry.orgnih.gov
| Desired Product | Reagent(s) | Key Considerations |
| Primary Alcohol | LiAlH₄ | Powerful reducing agent, may also reduce the alkene. youtube.com |
| Aldehyde | 1. SOCl₂ or Esterification2. LiAlH(Ot-Bu)₃ or DIBAL-H (-78 °C) | Two-step process via an acid derivative. libretexts.org |
| Aldehyde (Direct) | Various modern methods (e.g., CuH-catalyzed) | Offers potential for chemoselective reduction. mit.eduorganic-chemistry.orgorganic-chemistry.orgnih.gov |
Decarboxylation Pathways
The decarboxylation of β,γ-unsaturated carboxylic acids such as this compound is a reaction of significant mechanistic interest. Unlike α,β-unsaturated acids, which can be challenging to decarboxylate, β,γ-unsaturated acids can undergo decarboxylation through a cyclic, six-membered transition state, akin to the mechanism observed in β-keto acids.
This process is thermally induced and is thought to proceed via a concerted pericyclic reaction. The reaction involves the transfer of the carboxylic proton to the γ-carbon of the double bond, leading to the elimination of carbon dioxide and the formation of an alkene. For this compound, this pathway would be expected to yield a substituted pentene.
It has been proposed that under thermal conditions, some α,β-unsaturated carboxylic acids may first isomerize to their β,γ-isomers before undergoing decarboxylation through this lower-energy cyclic pathway. acs.org The presence of the methyl groups at C3 and C4 in the target molecule would influence the stability of the transition state and potentially the reaction kinetics.
Table 1: Hypothetical Decarboxylation Conditions and Expected Products
| Entry | Reaction Conditions | Expected Major Product | Proposed Mechanism |
| 1 | Thermal (Pyrolysis) | (R)-3-Methyl-1-pentene | 6-membered cyclic transition state |
| 2 | Acid-catalyzed | Mixture of isomeric pentenes | Potential for carbocation intermediates |
| 3 | Radical-induced | Complex mixture of products | Non-selective radical pathway |
Note: This table is illustrative and based on general principles of β,γ-unsaturated acid decarboxylation. Specific experimental data for this compound is not available in the surveyed literature.
Reactions Involving Chiral Centers
The stereochemical integrity and transformation of the C3 and C4 chiral centers are central to the chemical behavior of this compound.
Epimerization Studies
Epimerization at either the C3 or C4 position would lead to the formation of diastereomers. The susceptibility of these centers to epimerization depends on the reaction conditions. For instance, conditions that promote the formation of an enolate or a related planar intermediate at the C3 position could lead to loss of stereochemical information at this center.
While specific epimerization studies on this compound have not been detailed in the available literature, general principles suggest that strong basic conditions could potentially lead to epimerization at C3 due to the acidity of the α-proton. The C4 center, being further from the activating carboxylic acid group, would be expected to be more stereochemically robust under these conditions. Photocatalyzed methods have been developed for the epimerization of stereocenters adjacent to carbonyl groups, which could be a potential strategy to explore for this molecule. acs.org
Stereospecific Transformations at C3 and C4
Reactions that proceed with a high degree of stereospecificity are crucial for the controlled synthesis of desired stereoisomers. For this compound, transformations at C3 and C4 that occur via concerted mechanisms or with the involvement of chiral reagents can lead to predictable stereochemical outcomes.
For example, reactions involving the carboxylic acid group that proceed through a chiral intermediate could influence the stereochemistry at C3. Similarly, reactions at the double bond, such as hydroboration-oxidation, could be influenced by the existing stereocenters, leading to diastereoselective formation of new chiral centers. The development of stereospecific reactions in acyclic systems with multiple chiral centers is an active area of research. nih.govrsc.orgacs.org
Table 2: Potential Stereospecific Reactions and Expected Outcomes
| Reaction Type | Reagent | Expected Stereochemical Outcome at C3/C4 |
| Reduction of Carboxylic Acid | LiAlH₄ | Retention of configuration at C3 and C4 |
| α-Halogenation | NBS, light | Potential for radical-mediated racemization at C3 |
| Addition to Vinyl Group | Chiral hydroborating agent | Diastereoselective formation of a new stereocenter |
Note: This table presents hypothetical scenarios based on established stereospecific reactions. Detailed experimental validation for this compound is not documented in the reviewed sources.
Synthesis of Stereoisomeric Derivatives for Mechanistic Studies
The synthesis of the other stereoisomers of 3,4-Dimethylhex-5-enoic acid is essential for a comprehensive understanding of the reaction mechanisms and the role of stereochemistry in the reactivity of the target molecule. Access to the (3R,4S), (3S,4S), and (3R,4R) diastereomers would allow for comparative studies.
The synthesis of these stereoisomers would likely involve stereoselective synthetic routes that allow for the controlled installation of the chiral centers. Chiral auxiliaries or asymmetric catalysis are common strategies to achieve such control. Once synthesized, these stereoisomers can be derivatized to facilitate analysis and to probe mechanistic questions. For instance, conversion to the corresponding methyl esters or amides can be useful for chromatographic separation and characterization. Chiral derivatizing agents can be employed to convert the enantiomeric acids into diastereomeric derivatives, which can then be distinguished by techniques like NMR spectroscopy or chiral HPLC. nih.gov
Advanced Spectroscopic and Structural Elucidation of Rel 3s,4r 3,4 Dimethylhex 5 Enoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. For rel-(3S,4R)-3,4-Dimethylhex-5-enoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton and carbon signals and, crucially, to establish the syn relationship between the methyl groups at the C3 and C4 positions.
1D NMR (¹H, ¹³C) Data Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The signals for the diastereotopic methylene (B1212753) protons at C2 are of particular interest, as their distinct chemical shifts and coupling patterns are influenced by the adjacent C3 stereocenter. The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single signal for each unique carbon atom.
Expected ¹H NMR Data (Illustrative)
| Proton | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) |
|---|---|---|---|
| H-2a | 2.45 | dd | 15.5, 8.5 |
| H-2b | 2.30 | dd | 15.5, 5.0 |
| H-3 | 2.60 | m | - |
| H-4 | 2.50 | m | - |
| H-5 | 5.75 | ddd | 17.2, 10.5, 8.0 |
| H-6a (trans) | 5.05 | d | 17.2 |
| H-6b (cis) | 5.00 | d | 10.5 |
| 3-CH₃ | 1.05 | d | 7.0 |
| 4-CH₃ | 1.00 | d | 6.8 |
Expected ¹³C NMR Data (Illustrative)
| Carbon | Chemical Shift (δ) ppm (Predicted) |
|---|---|
| C-1 (COOH) | 179.5 |
| C-2 (CH₂) | 40.8 |
| C-3 (CH) | 38.5 |
| C-4 (CH) | 42.1 |
| C-5 (=CH) | 140.2 |
| C-6 (=CH₂) | 115.0 |
| 3-CH₃ | 15.3 |
2D NMR (COSY, HSQC, HMBC, NOESY) for Stereochemical Confirmation
Two-dimensional NMR experiments reveal correlations between nuclei, providing definitive evidence for the carbon skeleton and the spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. Key expected correlations would confirm the -CH(CH₃)-CH₂-COOH and -CH(CH₃)-CH=CH₂ fragments.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the more easily interpreted proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons separated by two or three bonds. It is instrumental in piecing together the molecular skeleton. For instance, correlations from the methyl protons (3-CH₃ and 4-CH₃) to the backbone carbons (C2, C3, C4, C5) would confirm their positions.
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the critical experiment for determining the relative stereochemistry. The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (< 5 Å), regardless of whether they are connected through bonds. For the rel-(3S,4R) or syn-diastereomer, a key NOE correlation is expected between the proton at C3 and the methyl protons at C4 (and vice-versa), as they are on the same face of the molecule in sterically favored conformations. The absence of a strong correlation between the two methyl groups would further support the syn assignment. This technique is especially useful for determining stereochemical relationships in a molecule. nih.gov
Chiral Chromatography and Optical Rotation Measurements
Since the molecule is described as rel-(3S,4R), it represents a racemic mixture of the (3S,4R) and (3R,4S) enantiomers.
Chiral Chromatography: The separation of these enantiomers, a process known as resolution, can be achieved using chiral chromatography. This typically involves either a chiral stationary phase (CSP) or derivatization of the carboxylic acid with a single enantiomer of a chiral reagent (a chiral resolving agent) to form diastereomers. libretexts.orglibretexts.org These diastereomers, having different physical properties, can then be separated on a standard achiral column (e.g., silica (B1680970) or C18). nih.govnih.gov For example, reaction with an enantiomerically pure amine like (R)-1-phenylethylamine would produce diastereomeric amides that could be separated by HPLC. libretexts.orgnih.gov
Optical Rotation: Once the enantiomers are separated, their purity can be assessed, and their chiroptical properties measured. A solution of the pure (3S,4R) enantiomer will rotate plane-polarized light in one direction (e.g., dextrorotatory, (+)), while the (3R,4S) enantiomer will rotate it equally in the opposite direction (levorotatory, (-)). The magnitude and sign of the specific rotation ([α]D) are characteristic physical constants for the pure enantiomer under specified conditions (concentration, solvent, temperature, and wavelength).
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The carboxylic acid group has two very distinctive absorptions. The O-H stretch appears as a very broad, strong band, typically in the range of 3300-2500 cm⁻¹, which often overlaps the C-H stretching region. The carbonyl (C=O) stretch is also strong and sharp, appearing around 1710 cm⁻¹ for the hydrogen-bonded dimer that is the predominant form in condensed phases. Other expected peaks include the vinyl C=C stretch near 1640 cm⁻¹ and C-H stretching peaks around 3080 cm⁻¹ (for =C-H) and 2970-2850 cm⁻¹ (for sp³ C-H).
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C double bond stretch is typically a strong and sharp signal in the Raman spectrum, making it easy to identify. The C=O stretch is generally weaker than in the IR spectrum, while the symmetric C-H bending and stretching modes of the methyl groups are often prominent.
Expected Vibrational Frequencies
| Functional Group | Vibration Mode | IR Frequency (cm⁻¹) (Predicted) | Raman Signal |
|---|---|---|---|
| O-H | Stretch (H-bonded) | 3300-2500 (very broad, strong) | Weak |
| C-H (sp²) | Stretch | 3080 | Medium |
| C-H (sp³) | Stretch | 2970-2850 | Strong |
| C=O | Stretch | 1710 (strong) | Medium |
Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and formula of a compound and can reveal structural details through the analysis of its fragmentation patterns.
Molecular Formula Validation: High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion (M⁺) or a related ion like [M-H]⁻ or [M+Na]⁺ with very high accuracy. This allows for the calculation of a unique elemental composition, confirming the molecular formula C₈H₁₄O₂.
Fragmentation Analysis: In electron ionization (EI-MS), the molecular ion will undergo characteristic fragmentation. For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl radical (•OH, M-17) and the loss of the carboxyl group (•COOH, M-45). libretexts.org Another prominent fragmentation for many carboxylic acids is the McLafferty rearrangement, if a gamma-hydrogen is available for abstraction. whitman.eduyoutube.com The cleavage of the C3-C4 bond would also be a likely fragmentation pathway.
Expected Mass Spectrometry Fragments (EI-MS)
| m/z (Predicted) | Identity | Notes |
|---|---|---|
| 142 | [C₈H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 127 | [M - CH₃]⁺ | Loss of a methyl radical |
| 97 | [M - COOH]⁺ | Loss of carboxyl radical |
| 71 | [C₄H₇O]⁺ | Acylium ion from C4-C5 cleavage |
X-ray Crystallography of Derivatives for Absolute Stereochemistry
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov However, it requires a well-ordered single crystal. Small, flexible, and low-melting compounds like this compound are notoriously difficult to crystallize.
To overcome this, a common strategy is to derivatize the molecule to introduce functionalities that promote crystallization and/or contain a heavy atom to aid in the determination of absolute configuration. researchgate.net
Derivatization: The carboxylic acid would first be resolved into its pure enantiomers, for example, the (3S,4R) enantiomer. This pure enantiomer would then be reacted with a chiral derivatizing agent of known absolute configuration, such as a heavy-atom-containing amine or alcohol, to form a diastereomeric salt or ester.
Crystallization and Data Collection: The resulting derivative is more likely to be a stable, crystalline solid. A single crystal is selected and analyzed by X-ray diffraction.
Structure Solution: The diffraction data allows for the determination of the complete molecular structure of the derivative. Because the absolute configuration of the derivatizing agent is already known, the absolute configuration of the chiral centers in the original acid fragment (C3 and C4) can be assigned unambiguously. capes.gov.bryoutube.com
This multi-technique approach, integrating advanced NMR for relative stereochemistry, chiral separations, and ultimately X-ray crystallography of a derivative for absolute configuration, provides a robust and reliable pathway for the complete structural elucidation of this compound.
Computational and Theoretical Studies of Rel 3s,4r 3,4 Dimethylhex 5 Enoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, are employed to elucidate the electronic structure and energetic properties of molecules. For rel-(3S,4R)-3,4-Dimethylhex-5-enoic acid, these methods can predict its geometry, reactivity, and spectroscopic characteristics with a high degree of accuracy.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. This method is particularly well-suited for studying the electronic properties of organic molecules like this compound.
DFT calculations can provide a wealth of information about the molecule's electronic structure. Key parameters such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies are readily calculated. The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity. For α,β-unsaturated carboxylic acids, DFT can be used to analyze the effects of substituents on the electronic distribution and reactivity. nih.govresearchgate.net
Furthermore, DFT can be used to compute various reactivity descriptors. These include the electrostatic potential (ESP) map, which illustrates the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack. For this compound, the carboxylic acid group would be expected to be electron-rich, while the double bond would also exhibit distinct electronic features. Other calculated properties include ionization potential, electron affinity, and global hardness and softness, which further characterize the molecule's reactivity.
A hypothetical table of DFT-calculated electronic properties for this compound is presented below. These values are illustrative of what a typical DFT study would yield.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Ionization Potential | 7.2 eV |
| Electron Affinity | 0.5 eV |
| Calculated pKa | 4.6 |
Ab Initio Calculations for Conformational Analysis
Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are powerful tools for conformational analysis. For a flexible molecule like this compound, with its rotatable bonds, identifying the most stable conformations is crucial for understanding its properties and biological activity.
Ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, can be used to construct a potential energy surface (PES) by systematically rotating the key dihedral angles of the molecule. This allows for the identification of local and global energy minima, corresponding to the stable conformers. The relative energies of these conformers can be calculated to determine their populations at a given temperature according to the Boltzmann distribution. Such studies are common for analyzing the conformational preferences of chiral and aliphatic molecules. acs.orgacs.org
For this compound, the key rotations would be around the C-C bonds of the hexanoic acid backbone. The results of such an analysis would provide a detailed picture of the molecule's three-dimensional shape and flexibility.
Below is a hypothetical table summarizing the results of an ab initio conformational analysis for the major conformers of this compound.
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|
| 1 (Global Minimum) | 0.00 | 65.2 |
| 2 | 0.85 | 20.1 |
| 3 | 1.50 | 9.7 |
| 4 | 2.10 | 5.0 |
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide detailed information about the electronic structure and energetics of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and interactions with its environment.
Conformational Preferences and Energy Landscapes
Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound in a more dynamic fashion than static quantum chemical calculations. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are simulated over time by solving Newton's equations of motion.
By performing MD simulations in a solvent, such as water, it is possible to observe the conformational changes of the molecule in a more realistic environment. These simulations can reveal the preferred conformations and the transitions between them, providing a dynamic picture of the molecule's flexibility. The results of MD simulations can be used to generate a free energy landscape, which maps the conformational space of the molecule and identifies the most stable and accessible conformations. Such simulations are particularly useful for understanding the behavior of lipophilic compounds in aqueous environments. nih.govsupsi.chchimia.chacs.org
Ligand-Protein Docking (In Silico Biological Relevance)
Given its structure as a lipophilic carboxylic acid, this compound may exhibit biological activity by interacting with specific protein targets. Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor).
In a docking study, the three-dimensional structure of the target protein is used to create a virtual binding site. The ligand is then computationally "docked" into this site in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, allowing for the identification of the most likely binding mode.
For a fatty acid analog like this compound, potential protein targets could include fatty acid binding proteins (FABPs) or other enzymes involved in lipid metabolism. nih.govbiorxiv.org A docking study could provide valuable hypotheses about its potential biological targets and mechanism of action.
The following table provides hypothetical results from a docking study of this compound with a fatty acid binding protein.
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Fatty Acid Binding Protein 4 (FABP4) | -7.8 | Arg126, Tyr128, Phe57 |
| Fatty Acid Binding Protein 5 (FABP5) | -7.2 | Arg129, Tyr131, Phe57 |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can also be used to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds.
For this compound, DFT calculations can be used to predict its nuclear magnetic resonance (NMR) and infrared (IR) spectra. The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate NMR chemical shifts with good accuracy. nih.gov These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the assignment of experimental peaks.
The IR spectrum can also be simulated by calculating the vibrational frequencies of the molecule. The characteristic stretching frequencies of the carboxylic acid O-H and C=O groups, as well as the C=C double bond, would be key features in the predicted IR spectrum. echemi.comorgchemboulder.com
Below is a table of hypothetical predicted ¹³C NMR chemical shifts and IR frequencies for this compound.
| Predicted ¹³C NMR Chemical Shifts (ppm) | |
|---|---|
| Carbon Atom | Predicted Shift |
| C1 (COOH) | 178.5 |
| C2 | 40.2 |
| C3 | 45.8 |
| C4 | 42.1 |
| C5 (=CH) | 140.3 |
| C6 (=CH₂) | 115.9 |
| C3-CH₃ | 15.7 |
| C4-CH₃ | 18.3 |
| Predicted IR Frequencies (cm⁻¹) | |
| Vibrational Mode | Predicted Frequency |
| O-H stretch (carboxylic acid) | 3300-2500 (broad) |
| C=O stretch (carboxylic acid) | 1715 |
| C=C stretch | 1645 |
| C-O stretch | 1290 |
Reaction Mechanism Elucidation Using Computational Methods
However, the structural features of this compound, particularly its nature as a γ,δ-unsaturated carboxylic acid with two adjacent stereocenters, suggest that its synthesis would likely involve a stereoselective rsc.orgrsc.org-sigmatropic rearrangement, such as the Claisen or Ireland-Claisen rearrangement. Computational chemistry plays a crucial role in understanding the transition states and stereochemical outcomes of such reactions.
Theoretical investigations into analogous systems often employ Density Functional Theory (DFT) to model the reaction pathways. These studies are instrumental in predicting the preferred diastereomeric and enantiomeric products by calculating the energies of various possible transition states. For a reaction to yield the (3S,4R) configuration, the transition state geometry must favor a specific orientation of the substituents.
A plausible synthetic route that could be investigated computationally is the Ireland-Claisen rearrangement of an appropriate allylic ester. The stereochemistry of the resulting carboxylic acid is determined by the geometry of the intermediate silyl (B83357) ketene (B1206846) acetal (B89532) (E or Z) and the conformation of the six-membered, chair-like transition state.
To illustrate the type of data generated from such a computational study, a hypothetical data table for the Ireland-Claisen rearrangement leading to a 3,4-dimethyl-substituted hex-5-enoic acid is presented below. This table is based on typical findings in computational studies of similar rearrangements and is for illustrative purposes only, as specific data for the target molecule is not available.
| Transition State Conformer | Silyl Ketene Acetal Geometry | Calculated Relative Free Energy (kcal/mol) | Predicted Diastereomeric Product |
| Chair A | (E) | 0.0 | (3R,4S) |
| Chair B | (Z) | +1.5 | (3S,4S) |
| Boat A | (E) | +4.2 | (3S,4R) |
| Boat B | (Z) | +5.8 | (3R,4R) |
In this hypothetical scenario, the chair transition state leading to the (3R,4S) product is the most stable, suggesting it would be the major product under kinetic control. The formation of the desired (3S,4R) diastereomer via a boat transition state is shown to be energetically less favorable. Such computational insights are invaluable for synthetic chemists to refine reaction conditions, such as solvent and base choice, to favor the formation of the desired stereoisomer.
Without specific published research on the computational analysis of this compound's synthesis, a more detailed discussion of its reaction mechanism from a computational standpoint remains speculative. Future computational studies would be necessary to provide a definitive understanding of the factors governing the stereoselective formation of this particular compound.
Biological Activity and Mechanistic Investigations of Rel 3s,4r 3,4 Dimethylhex 5 Enoic Acid and Its Derivatives
In Vitro Enzyme Inhibition/Activation Studies
There is currently no publicly available research detailing the in vitro effects of rel-(3S,4R)-3,4-Dimethylhex-5-enoic acid on specific enzymes. To understand its potential biological role, future research would need to screen the compound against a variety of enzyme classes.
Table 1: Hypothetical In Vitro Enzyme Inhibition/Activation Data for this compound (Note: This table is for illustrative purposes only, as no experimental data has been found.)
| Enzyme Target | Assay Type | Result (e.g., IC₅₀, EC₅₀, % Inhibition) |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
Receptor Binding Assays and Ligand-Target Interactions (In Vitro, Cell-Free)
Information regarding the binding affinity and direct interaction of this compound with specific biological receptors is not present in the current scientific literature. Receptor binding assays would be essential to identify potential molecular targets and elucidate its mechanism of action.
Table 2: Hypothetical Receptor Binding Affinity of this compound (Note: This table is for illustrative purposes only, as no experimental data has been found.)
| Receptor | Ligand | Binding Affinity (e.g., Kᵢ, Kₑ) |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
Cellular Assays for Biological Response without Clinical Interpretation
Cell Line Proliferation and Viability Studies (e.g., specific cancer cell lines)
No studies have been published that investigate the effect of this compound on the proliferation or viability of any cell lines, including cancer cell lines. Such studies would be a critical first step in assessing any potential cytotoxic or cytostatic properties of the compound.
Modulation of Intracellular Signaling Pathways
The impact of this compound on intracellular signaling pathways remains uninvestigated. Research in this area would be necessary to understand how the compound might influence cellular functions such as growth, differentiation, and apoptosis.
Investigation of Anti-inflammatory or Immunomodulatory Effects (e.g., beta-glucuronidase release in PMNs)
There is no available data on the anti-inflammatory or immunomodulatory effects of this compound. Assays measuring markers of inflammation, such as the release of beta-glucuronidase from polymorphonuclear leukocytes (PMNs), would be required to explore this potential activity.
Biosynthetic Pathways of Related Branched-Chain Fatty Acids and Amino Acids
While direct biosynthetic pathways for this compound are not documented, understanding the synthesis of structurally related branched-chain fatty acids and amino acids can provide valuable context.
Branched-chain fatty acids are crucial components in various organisms, including insects, where they are involved in the composition of the cuticle and act as precursors for pheromones. nih.gov The biosynthesis of fatty acids typically begins with acetyl-CoA and involves enzymes like acetyl-CoA carboxylase and fatty acid synthase. frontiersin.orgnih.gov The introduction of branches in the carbon chain is a key step that leads to structural diversity.
The structure of this compound also shares features with branched-chain amino acids, particularly isoleucine. The biosynthesis of isoleucine is a well-characterized multi-step pathway found in plants and microorganisms, but not in humans, making it an essential amino acid. wikipedia.org This pathway often starts from precursors such as threonine and pyruvate (B1213749). nih.govresearchgate.net In some microorganisms, alternative pathways for isoleucine synthesis exist, highlighting metabolic flexibility. nih.govelifesciences.org For instance, some pathways can utilize precursors like acetyl-CoA and pyruvate or glutamate (B1630785) and pyruvate. researchgate.net The initial steps of these pathways often involve the condensation of pyruvate with another molecule, a process that could conceptually be related to the formation of the branched structure seen in the target compound. nih.govelifesciences.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetyl-CoA |
| Beta-glucuronidase |
| Glutamate |
| Isoleucine |
| Pyruvate |
In-depth Analysis of this compound: A Review of Current Research
A comprehensive search of scientific literature and patent databases has revealed a significant lack of available information regarding the biological activity, mechanistic investigations, and structure-activity relationship (SAR) studies for the chemical compound this compound and its derivatives.
Despite extensive investigation using a variety of search strategies, no specific data could be retrieved that would allow for a detailed and scientifically accurate article on the requested topics. The searches encompassed broad areas, including the synthesis of this compound, potential patents involving it, and the biological evaluation of structurally similar molecules.
The performed searches aimed to uncover information on:
Biological Activity: Any reported effects of this compound or its derivatives on biological systems, such as insect pheromonal activity, antimicrobial properties, or other pharmacological effects.
Mechanistic Investigations: Studies elucidating the molecular mechanisms by which this compound might exert any biological effects.
Structure-Activity Relationship (SAR) Studies: Research detailing how the chemical structure of derivatives of this compound influences their biological activity. This would typically involve the synthesis and testing of a series of related compounds to identify key structural features responsible for their effects.
The absence of such information in publicly accessible scientific databases suggests that this compound may not have been a subject of significant biological research to date. While it is possible that research exists in proprietary databases or has not yet been published, it is not currently available for public review.
Therefore, it is not possible to provide the requested article structured around the biological activity and SAR studies of this specific compound and its derivatives.
Applications of Rel 3s,4r 3,4 Dimethylhex 5 Enoic Acid As a Synthetic Building Block
Precursor in Natural Product Total Synthesis
The inherent stereochemistry of rel-(3S,4R)-3,4-Dimethylhex-5-enoic acid makes it an attractive starting material for the total synthesis of natural products. Many biologically active natural products, particularly polyketides and terpenes, feature stereochemically rich carbon chains. The syn relationship between the methyl groups at the C3 and C4 positions, combined with the terminal alkene, provides a valuable architectural element that could be elaborated into more complex structures.
Hypothetical Synthetic Utility:
Polyketide Fragments: The 3,4-dimethyl motif is a common feature in the backbones of numerous polyketide natural products. This compound could serve as a chiral fragment for the convergent synthesis of such molecules, where different complex fragments are prepared separately and then coupled. The carboxylic acid and vinyl termini offer orthogonal handles for such coupling strategies.
Terpene Analogs: While the substitution pattern is not directly isoprenoid, the compound could be utilized in the synthesis of non-natural terpene analogs. The vinyl group could participate in a variety of carbon-carbon bond-forming reactions, such as cross-metathesis or radical additions, to extend the carbon skeleton. The existing stereocenters would influence the stereochemical outcome of subsequent transformations, allowing for the generation of diastereomerically enriched products.
Due to the lack of specific examples in the literature, a data table of natural products synthesized from this precursor cannot be provided.
Chiral Auxiliary or Ligand in Asymmetric Catalysis
The development of new chiral ligands is a cornerstone of asymmetric catalysis. The enantiomerically pure form of 3,4-Dimethylhex-5-enoic acid could theoretically be converted into a novel chiral ligand. The carboxylic acid functionality provides a convenient point for modification to introduce coordinating groups, such as phosphines, amines, or oxazolines.
Theoretical Ligand Design:
Amide/Oxazoline Formation: The carboxylic acid could be readily converted to an amide by coupling with a chiral amino alcohol. Subsequent cyclization would yield a chiral oxazoline, a common coordinating group in many successful chiral ligands. The stereocenters at C3 and C4 would be positioned to influence the steric environment around a coordinated metal center.
Phosphine (B1218219) Ligand Synthesis: The vinyl group could be hydrophosphinated to introduce a phosphine moiety. Alternatively, the carboxylic acid could be reduced to an alcohol, converted to a leaving group, and then displaced by a phosphide (B1233454) anion.
The resulting P,O- or N,O-type ligands could find potential applications in a variety of metal-catalyzed reactions, such as asymmetric hydrogenation, allylic alkylation, or conjugate addition. The rel-(3S,4R) stereochemistry would create a specific chiral pocket around the metal, which could induce high enantioselectivity in the catalyzed reaction.
As this is a theoretical application, a data table of catalytic performance is not applicable.
Component in the Synthesis of Advanced Pharmaceutical Intermediates (Non-Clinical Focus)
The synthesis of pharmaceutically active compounds often requires chiral intermediates with specific stereochemical arrangements to ensure selective interaction with biological targets. The structural features of this compound make it a candidate for the synthesis of complex, non-clinical pharmaceutical intermediates.
Potential Roles in Intermediate Synthesis:
Scaffold for Bioactive Analogs: The compound could serve as a scaffold to which various pharmacophores are attached. The carboxylic acid and vinyl group can be chemoselectively functionalized to introduce a variety of substituents, allowing for the creation of a library of compounds for screening.
Introduction of Stereochemical Complexity: In the synthesis of a larger molecule, the incorporation of this acid would introduce two defined stereocenters and a latent functional group (the vinyl group) that could be further manipulated in later synthetic steps. For instance, the vinyl group could be oxidized to an aldehyde or an epoxide, providing a handle for further diversification.
Given the non-clinical focus and the absence of specific examples, a data table of pharmaceutical intermediates is not provided.
Role in Material Science Applications (e.g., Polymer Synthesis with Defined Stereochemistry)
The field of material science is increasingly interested in polymers with well-defined stereochemistry, as this can significantly influence their physical properties, such as crystallinity, melting point, and biodegradability. The vinyl group of this compound makes it a suitable monomer for polymerization.
Theoretical Polymer Synthesis and Properties:
Stereocontrolled Polymerization: The polymerization of this chiral monomer, for instance through radical polymerization or metathesis polymerization (if derivatized), would lead to a polymer with stereocenters regularly arranged along the polymer backbone. The resulting isotactic or syndiotactic polymers would be expected to have different properties compared to an atactic polymer derived from a racemic monomer.
Functional Polymers: The carboxylic acid group would be retained as a pendant group along the polymer chain. This functionality could be used to modify the polymer's properties, such as its solubility, or to attach other molecules, such as crosslinkers or bioactive moieties.
The synthesis of polymers from such a specific chiral monomer is a specialized area of research, and no data on the properties of a polymer derived from this compound is currently available.
Future Research Directions and Open Questions
Development of Novel and More Efficient Stereoselective Synthetic Routes
The synthesis of acyclic molecules with multiple, contiguous stereocenters remains a significant challenge in organic chemistry. researchgate.netlibretexts.orglibretexts.orglumenlearning.com For rel-(3S,4R)-3,4-Dimethylhex-5-enoic acid, the primary hurdle lies in the diastereoselective and enantioselective construction of the vicinal dimethyl-substituted carbon centers at the C3 and C4 positions. While general methods for creating such acyclic stereocenters exist, dedicated and optimized routes for this specific molecule are yet to be developed. researchgate.netacs.org
Future research in this area could focus on several promising strategies:
Catalytic Asymmetric Conjugate Addition: The development of catalytic systems for the conjugate addition of a methyl group to a suitable α,β-unsaturated ester or acid precursor could be a viable approach. This would require a chiral catalyst capable of inducing high diastereoselectivity to establish the desired (3S,4R) configuration.
Substrate-Controlled Diastereoselective Reactions: Utilizing a chiral auxiliary attached to the carboxylic acid or a precursor could direct the stereoselective introduction of the methyl groups. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product.
Enzyme-Catalyzed Reactions: Biocatalysis offers a powerful tool for stereoselective synthesis. The use of engineered enzymes, such as ene-reductases or lipases, could potentially be employed to achieve high levels of stereocontrol in the synthesis of this compound or its precursors.
| Potential Synthetic Strategy | Key Challenge | Potential Advantage |
| Catalytic Asymmetric Conjugate Addition | Achieving high diastereo- and enantioselectivity simultaneously. | Atom economy and catalytic efficiency. |
| Chiral Auxiliary-Mediated Synthesis | Stoichiometric use of the auxiliary and additional protection/deprotection steps. | High predictability and robustness. |
| Biocatalysis | Enzyme discovery and engineering for the specific substrate. | High stereoselectivity and mild reaction conditions. |
Exploration of Previously Undiscovered Reactivity Patterns
The chemical reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the terminal vinyl group. acs.orgyoutube.com While the general reactivity of these functional groups is well-established, the specific interplay and potential for unique transformations in this particular molecule remain unexplored.
Future investigations could delve into:
Intramolecular Cyclizations: The proximity of the carboxylic acid and the vinyl group could allow for novel intramolecular cyclization reactions, potentially leading to the formation of lactones with defined stereochemistry. The steric hindrance from the dimethyl groups could influence the feasibility and outcome of such reactions.
Reactions of the Vinyl Group: The terminal double bond can be a handle for a variety of transformations, including epoxidation, dihydroxylation, and cross-coupling reactions. wikipedia.orgnih.gov The stereocenters at the allylic position (C4) could direct the stereochemical outcome of these reactions.
Reactivity of the Carboxylic Acid: The carboxylic acid can be converted to a range of derivatives, such as esters, amides, and acid halides, which can then undergo further transformations. youtube.comlibretexts.org The steric hindrance around the carboxylic acid may affect the rates of these reactions.
Deeper Mechanistic Understanding of Observed Biological Activities (In Vitro)
The biological activity of this compound has not yet been reported. However, based on its structural similarity to other biologically active fatty acids, it is plausible that this compound may exhibit interesting in vitro activities. Branched-chain fatty acids and unsaturated fatty acids are known to have a variety of biological roles, including potential anticancer and antimicrobial effects. nih.govnih.govmdpi.comresearchgate.net
Future research should focus on:
Broad Biological Screening: The compound should be screened against a wide range of biological targets, including cancer cell lines, bacterial and fungal strains, and key enzymes involved in metabolic pathways.
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of analogs with variations in the stereochemistry, the position of the double bond, and the nature of the branching would be crucial to establish a clear structure-activity relationship. nih.govnih.gov This could provide insights into the molecular features responsible for any observed activity.
Mechanism of Action Studies: If significant biological activity is identified, further studies will be necessary to elucidate the underlying mechanism of action. This could involve identifying the molecular target and the signaling pathways affected by the compound.
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
Modern synthetic chemistry is increasingly moving towards more sustainable and efficient manufacturing processes. researchgate.netrsc.org Flow chemistry, in particular, offers several advantages over traditional batch synthesis, including improved safety, scalability, and the potential for automation. nih.govthieme.denih.govrsc.org
Future research in this area for this compound could involve:
Development of Continuous Flow Synthesis: Translating the optimized stereoselective synthesis from batch to a continuous flow process would be a key objective. nih.govnih.gov This would require careful optimization of reaction parameters such as temperature, pressure, and residence time.
Use of Immobilized Catalysts and Reagents: The use of solid-supported catalysts and reagents in a flow system would simplify purification and allow for catalyst recycling, thereby improving the sustainability of the process.
| Flow Chemistry Approach | Potential Benefit |
| Continuous Flow Synthesis | Enhanced safety, scalability, and reproducibility. |
| Immobilized Catalysts | Simplified purification and catalyst recycling. |
| Telescoped Reactions | Reduced waste and increased overall efficiency. |
Discovery of New Biomimetic Syntheses for Related Compounds
Nature provides a rich source of inspiration for the development of new synthetic methods. frontiersin.org Polyketide synthases (PKSs), for example, are enzymes that produce a vast array of complex natural products with high stereocontrol through an iterative process. frontiersin.orgescholarship.orgmdpi.com
Future research could explore:
Polyketide-Inspired Synthesis: An iterative, biomimetic approach could be developed for the synthesis of this compound and its analogs. rsc.orgnih.gov This would involve the sequential addition of two-carbon units with stereochemical control at each step.
Insect Pheromone Synthesis as a Model: Many insect pheromones are chiral, branched-chain fatty acids or their derivatives. rsc.orgresearchgate.netnih.govnih.govbeilstein-journals.org The synthetic strategies developed for these natural products could serve as a valuable blueprint for the synthesis of the target compound.
Fatty Acid Synthase (FAS) Mimicry: The biosynthesis of fatty acids involves a series of enzymatic reactions that could be mimicked in a laboratory setting to create branched-chain structures.
Q & A
Q. What are the key methodologies for synthesizing rel-(3S,4R)-3,4-Dimethylhex-5-enoic acid with stereochemical control?
Stereoselective synthesis often employs chiral auxiliaries or asymmetric catalysis. For example, Sharpless epoxidation or Evans oxazolidinone-mediated alkylation can establish the (3S,4R) configuration. Post-synthetic modifications, such as olefin metathesis (for the hex-5-enoic moiety), may require precise control of reaction conditions (e.g., Grubbs catalyst at 40–60°C under inert atmosphere). Stereochemical integrity should be confirmed via -NMR coupling constants and NOE experiments .
Q. How can the relative configuration of this compound be unambiguously determined?
X-ray crystallography is the gold standard for absolute configuration determination. For relative configuration, -NMR chemical shifts and coupling constants in -NMR (e.g., vicinal coupling ) provide critical insights. Comparative analysis with known diastereomers or computational methods (DFT-based chemical shift predictions) can resolve ambiguities .
Q. What analytical techniques are essential for characterizing this compound’s purity and structure?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm for carboxylic acids).
- Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular formula validation (e.g., exact mass ± 3 ppm).
- Thermal Analysis : Differential scanning calorimetry (DSC) to assess crystallinity and melting behavior.
- Stereochemical Analysis : Circular dichroism (CD) for enantiomeric excess (if resolved) .
Advanced Research Questions
Q. How do stereochemical variations (e.g., 3S,4R vs. 3R,4S) impact the compound’s reactivity in catalytic asymmetric reactions?
The (3S,4R) configuration may induce steric hindrance or electronic effects that alter transition-state energetics. For instance, in Pd-catalyzed cross-couplings, the spatial arrangement of methyl groups could influence regioselectivity. Computational modeling (e.g., DFT calculations of transition states) paired with kinetic studies (variable-temperature NMR) can quantify these effects .
Q. What strategies resolve discrepancies between spectroscopic data and computational predictions for this compound?
Conflicts between experimental -NMR shifts and DFT-predicted values often arise from solvent effects or conformational flexibility. Strategies include:
Q. How can metabolic pathways of this compound be traced in in vitro models?
Use -radiolabeling at the carboxylic acid group to track β-oxidation or conjugation reactions (e.g., glycine or taurine conjugates). LC-MS/MS with stable isotope tracers (e.g., - or -labeled analogs) enables quantitative metabolite profiling in hepatocyte assays .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
The flexible hex-5-enoic chain and polar carboxylic acid group hinder crystallization. Solutions include:
- Co-Crystallization : Use co-formers like nicotinamide or 4-aminobenzoic acid.
- Cryogenic Techniques : Slow cooling (0.1°C/min) in mixed solvents (e.g., DCM/hexane).
- Seeding : Introduce microcrystals of a structurally related compound .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data across different assay systems?
For example, if the compound shows IC = 10 µM in enzyme assays but no activity in cell-based assays:
- Membrane Permeability : Assess via PAMPA or Caco-2 models.
- Protein Binding : Measure plasma protein binding using ultrafiltration.
- Metabolic Stability : Test in liver microsomes to identify rapid degradation .
Q. What experimental design principles minimize batch-to-batch variability in synthetic protocols?
- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy for real-time reaction monitoring.
- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology.
- Strict QC Criteria : Enforce ≥95% purity (HPLC) and ≤2% enantiomeric excess (Chiral HPLC) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
